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Hepta-2,4-dienal

Cat. No.: B7822371
M. Wt: 110.15 g/mol
InChI Key: SATICYYAWWYRAM-UHFFFAOYSA-N
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Description

Hepta-2,4-dienal is a naturally occurring organic compound that is increasingly capturing the attention of researchers in both chemical and biological sciences. medchemexpress.commedchemexpress.com As an unsaturated aldehyde with a seven-carbon chain, its unique structural features, particularly the conjugated double bonds, give rise to distinct chemical and physical properties. medchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B7822371 Hepta-2,4-dienal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hepta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATICYYAWWYRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-85-0
Record name 2,4-Heptadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5910-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hepta-2,4-dienal
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Biosynthesis and Natural Occurrence in Biological Systems

Biogenic Pathways Leading to Hepta-2,4-dienal Formation

The generation of this compound in nature is predominantly a result of the oxidative breakdown of larger lipid molecules rather than direct synthesis from smaller precursors.

The principal biogenic pathway for this compound formation is through the oxidation of polyunsaturated fatty acids (PUFAs), particularly n-3 fatty acids like linolenic acid. researchgate.net This process, known as lipid peroxidation, involves the fatty acid reacting with oxygen to form unstable intermediates called hydroperoxides.

Specifically, (E,E)-hepta-2,4-dienal is formed from the fragmentation of hydroperoxides derived from linolenoylglycerol. mdpi.com This reaction is a key part of autoxidation, a process that occurs during the storage of oils and fats, and can also be initiated by enzymes like lipoxygenase. pan.olsztyn.pl The lipoxygenase enzyme contains an iron atom that facilitates the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a hydroperoxide, which can then degrade into various volatile compounds, including this compound. pan.olsztyn.pl

While this compound is detected in a range of organisms, its existence is primarily attributed to its role as a secondary metabolite derived from lipid degradation. The scientific literature predominantly points to lipid peroxidation as the source of this aldehyde. Specific de novo synthesis pathways, where the molecule is built from the ground up from simple precursors within an organism, are not extensively documented for this compound. Its presence is therefore understood mainly as a consequence of the metabolic breakdown of complex lipids.

Distribution and Ecological Relevance in Natural Matrices

This compound is distributed across various natural environments, from the essential oils of terrestrial plants to marine ecosystems and processed foods.

This compound is a component of the volatile organic compounds (VOCs) in several plant species, contributing to their aroma profiles. It is found in the essential oils and tissues of various herbs, spices, and fruits. For instance, (E,E)-hepta-2,4-dienal is a dominant compound in the essential oil of Prunella grandiflora, constituting 17.8% of the total oil. researchgate.net It has also been identified in common spices like parsley and coriander. medchemexpress.comtargetmol.commedchemexpress.comhycultec.demedchemexpress.com The compound's presence has been reported in tea (Camellia sinensis), Perilla frutescens, and various berries. nih.govnih.gov

Table 1: Documented Presence of this compound in Various Plant Species

Plant Species Common Name Family Part/Matrix
Prunella grandiflora Large-flowered Self-heal Lamiaceae Essential Oil
Petroselinum crispum Parsley Apiaceae Plant Source
Coriandrum sativum Coriander Apiaceae Plant Source
Camellia sinensis Tea Theaceae Organism
Perilla frutescens Perilla Lamiaceae Organism
Vaccinium macrocarpon Cranberry Ericaceae Organism
Bellis perennis Daisy Asteraceae Organism

This table is generated based on data from multiple sources. medchemexpress.comtargetmol.comresearchgate.netmedchemexpress.comhycultec.demedchemexpress.comnih.govnih.govmedchemexpress.com

This compound is produced by certain microorganisms, notably marine diatoms. researchgate.net Diatoms, a major group of microalgae, are known to produce a range of phytochemicals, including secondary metabolites that can have ecological functions. nih.govnih.gov Some benthic (bottom-dwelling) diatoms produce polyunsaturated aldehydes (PUAs), including this compound, as defensive toxins. researchgate.net These compounds can impact the composition and physiology of microbial biofilms. nih.gov The production of these aldehydes varies between different diatom species. researchgate.net

Table 2: Production of this compound by Benthic Diatom Species

Diatom Species This compound Production (nmol/µg Chl-a)
Navicula perminuta ~0.12
Nitzschia-like species ~0.08
Amphora coffeaeformis ~0.02
Cylindrotheca closterium Below Quantitation Limit
Navicula sp. Below Quantitation Limit

Data is estimated from the graphical representation in the cited source. researchgate.net Chl-a refers to Chlorophyll-a.

The formation of this compound is a significant factor in food chemistry, particularly in products containing fats and oils. It is generated through the oxidation of lipids during processing, cooking, and storage. mdpi.com The heating of cooking oils, especially those rich in polyunsaturated fats like linoleic and linolenic acids, can lead to the emission of volatile aldehydes, including 2,4-heptadienal. rsc.orgnih.gov

This compound has been detected in a wide array of foods, such as evergreen blackberries, cabbage, broccoli, and corn. foodb.ca Its presence can significantly impact the flavor and aroma of food, contributing to fatty, sweet, or fruity notes, but it is also associated with off-odors, such as fishy or rancid smells, in oxidized products. pan.olsztyn.pl

Table 3: Examples of Food Systems Where this compound Has Been Detected

Food Category Specific Examples
Vegetables Cabbage, Broccoli, Kohlrabi, Leek foodb.cafoodb.cathegoodscentscompany.com
Fruits Evergreen Blackberries foodb.ca
Grains & Chips Corn, Tortilla Chips foodb.ca
Beverages Black Tea, Green Tea, Maté thegoodscentscompany.com
Oils & Fats Heated Cooking Oils (e.g., Canola, Sunflower, Corn), Fish Oils rsc.orgnih.gov

This table is compiled from information found across multiple sources. foodb.cafoodb.carsc.orgnih.govthegoodscentscompany.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
(E,E)-2,4-heptadienal
(E,E)-hepta-2,4-dienal
2,4-Heptadienal
Acetaldehyde
Acrolein
Adenosine
Aldehydes
Alcohols
Alpha,beta-unsaturated aldehyde
Ammonia (B1221849)
Carvacrol
Caryophyllene oxide
Chrysolaminaran polysaccharide
cis,trans-Deca-2,4-dienal
(E)-β-caryophyllene
(E, E)-hexa-2, 4-dienal
(E)-hex-2-enal
Enals
Eicosapentaenoic acid (EPA)
Fatty acids
Flavonoids
Fucoxanthin
Heptanoic acid
Hexanal
Haslenes
Hydrocarbon derivatives
Hydroperoxides
4-hydroxy-trans-2-alkenals
4-Hydroxyhexenal
4-Hydroxynonenal (B163490) (HNE)
Ketones
Linoleic acid
Linolenic acid
Linalool
Marennine
Menthol
Monoacylglycerides (MAGs)
Myrtenol
n-Hexanal
n-Nonanal
Nonyl 8-acetoxy-6-methyloctanoate (NAMO)
Oct-1-en-3-ol
Octanal
Oleic acid
Organic oxides
Oxylipins (OXLs)
p-cymene
Peptides
Phenylacetaldehyde
Polyphenols
Polysaccharides
Propanal
Proanthocyanidin B2
Proteins
Pyridines
Rutin
Spathulenol
Sterols
Stigmasterol
Terpinen-4-ol
Thymol
trans,trans-deca-2,4-dienal
trans-2-decenal
trans-2-octenal
trans-2-pentenal
trans-Pinocarveol
(Z)-β-ocimene
(Z)-hex-3-en-1-ol
α-copaene

Advanced Synthetic Methodologies for Hepta 2,4 Dienal and Its Derivatives

Catalytic Approaches to Dienal Synthesis

Catalytic methods provide efficient and atom-economical pathways to conjugated dienals, often allowing for high selectivity under mild conditions. Transition metals are at the forefront of these methodologies, enabling reactions that are otherwise challenging to achieve.

Transition Metal-Catalyzed Rearrangements and Dienylations

Transition metal catalysis is a cornerstone for the synthesis of conjugated dienes. mdpi.com These metals, with their ability to exist in various oxidation states and coordinate with organic molecules, facilitate a wide range of transformations. orgoreview.com Palladium, in particular, is widely employed in cross-coupling reactions that are highly effective for constructing diene systems. nih.gov

Key palladium-catalyzed reactions for diene synthesis include:

Heck Reaction: This reaction couples an unsaturated halide with an alkene using a palladium catalyst to form a substituted alkene. researchgate.netchemrxiv.org It can be applied to generate conjugated dienes from appropriate alkenyl precursors.

Suzuki Coupling: This powerful reaction involves the cross-coupling of an organoboron compound (like an alkenylboronic acid) with an organohalide (such as a vinyl halide) in the presence of a palladium catalyst and a base. researchgate.net It is a reliable method for creating C-C bonds with high stereochemical control. nih.govutexas.edu For instance, the coupling of an (E)-alkenyl bromide with an (E)- or (Z)-alkenyltrifluoroborate can stereoselectively produce (E,E)- or (E,Z)-dienes. utexas.edu

Negishi Coupling: This method utilizes an organozinc reagent that couples with an organohalide, catalyzed by nickel or palladium. nih.gov It is particularly valuable for the stereocontrolled synthesis of all four possible stereoisomers of a dienal by carefully selecting the isomers of the starting alkenyl partners. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. nih.gov It maintains the stereochemistry of the reactants, making it a valuable tool for stereospecific synthesis. dntb.gov.ua

Beyond palladium, other transition metals like rhodium and nickel also serve as effective catalysts. Cationic rhodium(I) complexes can catalyze the codimerization of certain alkenes and internal alkynes to produce 1,3-dienes with good regio- and stereoselectivity. utexas.edu Nickel-catalyzed reactions, such as the divergent Mizoroki–Heck reaction, are also emerging as powerful strategies for the selective synthesis of diene arylation products. acs.org

Table 1: Overview of Selected Transition Metal-Catalyzed Diene Synthesis Reactions

Reaction Name Metal Catalyst Coupling Partners Key Features
Heck Reaction Palladium Unsaturated Halide + Alkene Forms substituted alkenes; can build diene systems. researchgate.netchemrxiv.org
Suzuki Coupling Palladium Organoboron Cpd. + Organohalide High functional group tolerance; excellent stereocontrol. nih.govutexas.edu
Negishi Coupling Palladium/Nickel Organozinc Cpd. + Organohalide Can produce all possible stereoisomers of a diene. nih.govnih.gov
Stille Coupling Palladium Organotin Cpd. + Organohalide Stereospecific; maintains reactant geometry. nih.govdntb.gov.ua

Chalcogeno-Mediated Allylation Reactions

While transition metal catalysis is dominant, methods involving chalcogens (sulfur, selenium, and tellurium) offer alternative synthetic routes. Organotellurium chemistry, for example, provides pathways for various organic transformations, including the formation of alkenes. Although less common than mainstream methods, chalcogen-mediated reactions can be used to construct C=C bonds. One such approach is analogous to the Barton–Kellogg reaction, where selenium can mediate the dimerization of carbene precursors to form an olefin. nih.gov This method was successfully used to synthesize a fully conjugated tetraborylethylene from a diborylcarbenoid, demonstrating the potential of selenium to facilitate C=C double bond formation. nih.gov

In some contexts, tellurium has been shown to catalyze Michael addition reactions, including seleno-Michael additions, where the tellurium atom's chalcogen-bonding property accelerates the reaction and controls enantioselectivity. dntb.gov.ua While not a direct allylation to form a dienal, this highlights the growing role of chalcogens in mediating selective organic reactions. The reactions of selenium and tellurium halides with alkynes and alkenes can also lead to a variety of useful organochalcogen compounds, which can be precursors for further transformations. utexas.edu

Stereoselective and Stereocontrolled Synthesis Strategies

Controlling the geometry of the double bonds is critical in the synthesis of hepta-2,4-dienal, which can exist as four different stereoisomers ((2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)). The stereochemical outcome of a synthesis is often dictated by the chosen methodology and reaction conditions. nih.gov

Transition metal-catalyzed cross-coupling reactions are a primary tool for achieving stereocontrol. nih.gov The key principle is that the reaction couples two pre-functionalized alkenyl partners, each with a defined stereochemistry, which is then retained in the final diene product. For example, a highly stereoselective synthesis of all four isomers of ethyl 2,4-undecadienoate was achieved using the Negishi coupling by pairing the (E) and (Z) isomers of ethyl 3-bromoacrylate with the (E) and (Z) isomers of an in situ generated octenylzirconocene chloride. nih.gov

Recent advances have introduced novel strategies for stereoselective diene synthesis. A dual copper-hydride (CuH) and palladium-catalyzed hydroalkenylation of alkynes provides excellent stereoselectivity for Z,Z- or Z,E-1,3-dienes. This method generates a geometrically pure vinyl-Cu(I) species in situ, which allows for the exclusive formation of Z-conjugated dienes, a class of molecules that is often difficult to prepare.

Another approach involves the stereoselective synthesis of dienes from N-allylhydrazone derivatives. This two-step process, involving bromination followed by elimination, yields dienes with excellent (E)-stereoselectivity.

Application of Dienal Precursors in Complex Molecule Construction

Classic olefination reactions and their modern variants remain indispensable for the synthesis of conjugated systems like this compound. These methods build the carbon-carbon double bonds that form the backbone of polyene architectures.

Horner-Wittig Olefination Variants for Conjugated Systems

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction for the synthesis of alkenes. chemrxiv.org It involves the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. chemrxiv.org A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes. chemrxiv.org This selectivity arises because the transition state leading to the trans-olefin is generally lower in energy. nih.gov

The general mechanism starts with the deprotonation of the phosphonate ester to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an oxaphosphetane intermediate which subsequently decomposes to yield the alkene and a water-soluble dialkylphosphate byproduct, simplifying purification. chemrxiv.org

The HWE reaction is exceptionally versatile and is considered one of the most reliable methods for constructing ethylenic bonds in complex molecules. Variants of the reaction, such as the Still-Gennari modification, can be employed to selectively produce (Z)-olefins by using phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS/18-crown-6). nih.gov

Table 2: Comparison of HWE Reaction Variants for Olefin Synthesis

Condition Typical Reagents Predominant Product Key Feature
Standard HWE Phosphonate with EWG, NaH, LiCl (E)-Alkene High (E)-selectivity, water-soluble byproduct. chemrxiv.org
Still-Gennari Trifluoroethylphosphonates, KHMDS, 18-crown-6 (Z)-Alkene Excellent (Z)-selectivity due to accelerated elimination. nih.gov
Masamune-Roush Phosphonate, LiCl, DBU/Hünig's base (E)-Alkene Mild conditions suitable for base-sensitive substrates. nih.gov

Wittig Reactions for Polyene Architectures

The Wittig reaction is a fundamental and powerful tool in organic synthesis for converting aldehydes and ketones into alkenes. It utilizes a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming an intermediate that collapses to an alkene and triphenylphosphine (B44618) oxide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

Non-stabilized ylides (where the R group on the ylide is alkyl or H) are more reactive and typically lead to (Z)-alkenes.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes.

This reaction is crucial for building polyene chains. For example, a direct synthesis of (2E,4Z)-2,4-heptadienal has been reported using a Wittig-type reaction. In this procedure, commercially available (Z)-2-penten-1-ol is first oxidized to the corresponding aldehyde in situ with manganese dioxide. This aldehyde then reacts with (carboethoxymethylene)triphenylphosphorane to form ethyl-(2E,4Z)-2,4-heptadienoate. Subsequent reduction with LiAlH₄ and partial re-oxidation provides the target (2E,4Z)-2,4-heptadienal.

Enzymatic Methods in this compound Derivatization

The use of biocatalysts, particularly enzymes, offers a sophisticated and highly selective approach to the derivatization of α,β-unsaturated aldehydes like this compound. These enzymatic transformations are characterized by their high specificity (chemo-, regio-, and stereoselectivity) and operation under mild reaction conditions, presenting a green alternative to conventional chemical methods. nih.gov Key enzymes in this context are oxidoreductases, such as alcohol dehydrogenases (ADHs) and enoate reductases (ERs), which are capable of reducing the carbonyl group and the carbon-carbon double bonds of this compound, respectively.

Research into the biotransformation of structurally similar unsaturated aldehydes, such as (E)-2-nonenal and (E,E)-2,4-decadienal, provides significant insight into the potential enzymatic derivatization of this compound. Studies utilizing microorganisms like Saccharomyces cerevisiae (baker's yeast) and various lactobacilli have demonstrated distinct pathways for the reduction of these compounds. researchgate.net These processes are highly relevant as the enzymatic machinery involved is not strictly substrate-specific and can act on a range of similar molecules.

For instance, heterofermentative lactobacilli, such as Lactobacillus sanfranciscensis, have been shown to rapidly reduce unsaturated aldehydes primarily to their corresponding unsaturated alcohols. researchgate.net This transformation is catalyzed by alcohol dehydrogenases that specifically target the aldehyde functional group. In contrast, Saccharomyces cerevisiae exhibits a more complex reduction pattern. It initially reduces the aldehyde to an alcohol, followed by the reduction of a carbon-carbon double bond, resulting in the formation of the corresponding saturated alcohol. researchgate.net This dual activity is attributed to the presence of both alcohol dehydrogenases and enoate reductases within the yeast cells. nih.govnih.gov

The application of these enzymatic systems to this compound would foreseeably yield hepta-2,4-dien-1-ol (B13589) through the action of ADHs, and further reduction to heptenols and ultimately heptanol (B41253) if enoate reductases are also active. The specific isomer of this compound ((2E,4E), (2E,4Z), etc.) would also influence the reaction kinetics and the stereochemistry of the resulting alcohol products.

The table below outlines the expected derivatization of (2E,4E)-hepta-2,4-dienal based on the enzymatic activities observed in well-studied microorganisms.

Table 1: Anticipated Enzymatic Derivatization of (2E,4E)-Hepta-2,4-dienal

Enzyme/Biocatalyst Enzyme Class Expected Primary Product Expected Secondary Product(s)
Lactobacillus sanfranciscensis Alcohol Dehydrogenase (ADH) (2E,4E)-Hepta-2,4-dien-1-ol None
Saccharomyces cerevisiae Alcohol Dehydrogenase (ADH) & Enoate Reductase (ER) (2E,4E)-Hepta-2,4-dien-1-ol Hept-4-en-1-ol, Heptan-1-ol

This targeted enzymatic derivatization is of significant interest for the synthesis of fine chemicals and flavor compounds, where specific molecular structures are required. The choice of biocatalyst allows for the selective production of either unsaturated or saturated heptenol derivatives from this compound.

Mechanistic Investigations of Hepta 2,4 Dienal Reactivity

Chemoselective Transformations of the Dienal Moiety

The dienal moiety, consisting of the conjugated π-system and the aldehyde group, is the primary site of chemical reactivity. The electron-withdrawing nature of the aldehyde group influences the reactivity of the entire conjugated system.

The conjugated diene system within hepta-2,4-dienal allows it to participate in pericyclic reactions. The most notable of these is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a conjugated diene reacts with a substituted alkene (a dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning it is believed to occur in a single step through a cyclic transition state without the generation of intermediates. wikipedia.orgmasterorganicchemistry.com this compound can act as the 4π-electron component (the diene) in these reactions, reacting with various dienophiles to build complex cyclic structures. The presence of the aldehyde group can influence the regioselectivity and stereoselectivity of the cycloaddition.

This compound is susceptible to oxidative degradation, a process relevant to food stability and atmospheric chemistry. thegoodscentscompany.comresearchgate.net The oxidation can be initiated by various oxidants, including atmospheric radicals like the hydroxyl radical (OH). researchgate.net

In atmospheric conditions, the reaction with OH radicals is a primary degradation route. researchgate.net This process can proceed through either hydrogen abstraction or addition to the carbon-carbon double bonds. Computational studies on the similar compound E,E-2,4-hexadienal show that OH addition to the double bonds is a major pathway, leading to the formation of peroxy (RO₂) and alkoxy (RO) radicals. researchgate.net These highly reactive intermediates can undergo further reactions with atmospheric components like nitrogen oxides (NO, NO₂) to form secondary organic aerosols (SOA), contributing to atmospheric particle formation. researchgate.net

In the context of food chemistry, particularly the oxidation of lipids in oils and fish, this compound is a known degradation product. thegoodscentscompany.com Its further oxidation can lead to the formation of smaller, often volatile, carbonyl compounds and carboxylic acids, which can impact flavor and aroma profiles. For instance, oxidation with reagents like potassium permanganate (B83412) can yield heptanoic acid.

Table 1: Byproducts from Degradation of Alkadienals

Precursor ClassDegradation ProcessKey ByproductsSignificance
AlkadienalsAtmospheric OxidationPeroxy Radicals, Alkoxy Radicals, Secondary Organic AerosolsContribution to atmospheric chemistry and photochemical smog. researchgate.net
AlkadienalsLipid OxidationHexanal, Heptanal, Other short-chain aldehydesFormation of off-flavors in food products like fish and oils. medchemexpress.com
AlkadienalsChemical OxidationHeptanoic AcidSynthesis of carboxylic acids.

Aldehyde Functional Group Reactivity (e.g., Condensations, Pyridine (B92270) Formation)

The aldehyde group in this compound is a key site for reactivity, enabling it to participate in reactions such as condensations and cyclizations. A significant transformation is its role in the formation of pyridine derivatives, which are important flavor compounds in processed foods.

Research has shown that 2,4-alkadienals are primary precursors for the formation of certain alkylpyridines. In the presence of ammonia (B1221849) or ammonia-producing compounds like glutamine, this compound can undergo cyclization and aromatization reactions to form substituted pyridines. Specifically, 2,4-alkadienals have been identified as the main precursors for 2-alkylpyridines and are also necessary for the formation of 3-alkylpyridines. These reactions typically occur at temperatures above 100 °C and at slightly basic pH values.

Beyond pyridine formation, the aldehyde group can undergo standard aldehyde reactions. This includes reduction to the corresponding alcohol, (2E,4E)-hepta-2,4-dien-1-ol, using reducing agents like hydrogen gas with a palladium catalyst, or nucleophilic addition with reagents like Grignard reagents to produce various secondary alcohols.

Photochemical and Thermal Reactivity of this compound

This compound is reactive under both photochemical and thermal conditions. Photolysis is considered one of the main degradation routes for this compound in the atmosphere. researchgate.net Exposure to ultraviolet radiation can promote the isomerization of the double bonds (e.g., E,E to E,Z or Z,Z) or lead to fragmentation of the molecule.

Thermal stress can also induce transformations. Studies on pyridine formation from lipid oxidation products show that temperatures exceeding 100°C are required for the conversion of 2,4-alkadienals into 3-hydroxypyridines. This indicates that thermal energy is sufficient to overcome the activation barrier for the necessary cyclization and dehydration steps involved in forming the aromatic pyridine ring.

Reaction Kinetics and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of this compound's reactions is crucial for predicting its behavior and stability. Computational chemistry has provided valuable insights into these parameters.

For its atmospheric degradation, the reaction rate constant for the reaction of a similar compound, E,E-2,4-hexadienal, with the OH radical has been calculated. The theoretical rate constant at 298 K is 1.05 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which corresponds to a short atmospheric lifetime of approximately 2.6 hours, highlighting its rapid removal from the troposphere. researchgate.net

The formation of 3-hydroxypyridines from 2,4-alkadienals has been studied, revealing an activation energy of approximately 50 kJ/mol for the process. This relatively low activation energy suggests the reaction can proceed readily under typical food processing conditions.

Table 2: Kinetic and Thermodynamic Data for this compound Reactions

ReactionParameterValueConditionsSource
Reaction with OH RadicalRate Constant (k)1.05 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹298 K (Theoretical, for E,E-2,4-hexadienal) researchgate.net
Reaction with OH RadicalAtmospheric Lifetime~2.6 hours298 K (Theoretical, for E,E-2,4-hexadienal) researchgate.net
3-Hydroxypyridine FormationActivation Energy (Ea)~50 kJ/mol>100 °C, slightly basic pH
Physical PropertyBoiling Point177.4 °CStandard Pressure
Physical PropertyDensity~0.9 g/cm³Standard Conditions

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly in the gas phase, is the cornerstone for separating and quantifying volatile compounds like hepta-2,4-dienal from complex mixtures.

Gas Chromatography (GC) and Coupled Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. nih.govnih.gov GC separates volatile components based on their boiling points and interaction with a stationary phase, while MS fragments the eluted compounds into ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

In a typical GC-MS analysis, the sample containing this compound is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized compounds through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase, and the separation occurs as different compounds interact with this phase to varying degrees. For instance, a DB-35 GC column has been utilized in the analysis of volatile components. nih.gov The temperature of the column is carefully controlled and programmed to increase over time, allowing for the sequential elution of compounds from the column into the mass spectrometer. nih.gov

The mass spectrometer then ionizes the eluted molecules, most commonly through electron impact (EI), causing them to fragment in predictable patterns. nih.govnih.gov The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum. The mass spectrum of (E,E)-hepta-2,4-dienal is characterized by a prominent base peak at m/z 81, with other significant fragments observed at m/z 41, 53, 67, and the molecular ion at m/z 110. nih.gov

Quantitative analysis can be performed by integrating the peak area of the compound and comparing it to a calibration curve generated from standards. nih.gov

Table 1: GC-MS Instrumentation and Spectral Data for this compound

ParameterDetailsSource(s)
Instrument Type GC-EI-TOF; HITACHI M-80 nih.gov
Ionization Mode Positive Electron Impact (EI) nih.govnih.gov
Column Type DB-35 GC column nih.gov
Molecular Formula C₇H₁₀O nih.govnist.gov
Molecular Weight 110.15 g/mol nih.govnih.gov
Major Mass-to-Charge Peaks (m/z) 81, 41, 53, 67, 110 nih.gov

Headspace-Solid Phase Microextraction (HS-SPME) Applications

Headspace-solid phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly effective for extracting volatile and semi-volatile compounds like this compound from solid or liquid samples. nih.govresearchgate.net This method combines sampling and pre-concentration into a single step, making it rapid and efficient for analyzing flavor and aroma compounds in matrices such as foods and beverages. nih.govnih.gov

The HS-SPME process involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. nih.gov Different fiber coatings, such as poly(dimethylsiloxane) (PDMS) or poly(acrylate) (PA), exhibit different affinities for various analytes. nih.gov For aldehydes, fibers coated with poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) are often used. researchgate.net Optimization of parameters like incubation temperature and time is crucial to ensure the sample reaches an equilibrium state, facilitating reliable and repeatable detection of volatile compounds. nih.govmdpi.com HS-SPME coupled with GC-MS has been successfully applied to characterize volatile profiles in a wide variety of products, including sweet potatoes, olive oil, and pork. nih.govnih.govmdpi.com

Spectroscopic Approaches for Structural Elucidation

While GC-MS is excellent for separation and identification based on fragmentation, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's specific structure and functional groups. PubChem provides data for an Attenuated Total Reflectance (ATR) IR spectrum of 2,4-Heptadienal. nih.gov Although a specific spectrum for this compound is not detailed in the provided context, the principles of these techniques are standard. For comparison, the ¹H NMR spectrum of a structurally similar compound, (E,E)-2,4-Hexadienal, reveals characteristic shifts for protons on the carbon-carbon double bonds and the aldehyde proton, which would be analogous for this compound. chemicalbook.com

Advanced Sample Preparation and Isolation Techniques (e.g., Automated Solvent-Assisted Flavor Evaporation)

For delicate flavor and aroma compounds that can be altered by harsh extraction conditions, advanced isolation techniques are necessary. Solvent-Assisted Flavor Evaporation (SAFE) is a state-of-the-art method for the gentle isolation of volatile compounds from food extracts. tum.deyoutube.com The technique involves high-vacuum distillation at low temperatures, which minimizes the thermal degradation of sensitive compounds and prevents the formation of artifacts. tum.dekiriyama.co.jp

The process begins with a solvent extract of the food sample. This extract is introduced into the SAFE apparatus under a high vacuum. tum.de The combination of low pressure and gentle heating allows the volatile compounds to evaporate along with the solvent, while non-volatile components like lipids and sugars remain behind. researchgate.net The volatiles are then collected in cooled traps.

Recently, an automated version of this technique, known as automated Solvent-Assisted Flavor Evaporation (aSAFE), has been developed. youtube.comresearchgate.net By replacing the manual control valve with an electronically controlled pneumatic valve, aSAFE offers higher yields, especially for high-boiling point odorants and samples with high lipid content. researchgate.netresearchgate.net This automation significantly improves reproducibility and reduces the risk of contamination of the volatile isolate with non-volatile material. youtube.comresearchgate.net The aSAFE technique has been successfully used to isolate key odorants, including this compound, from complex food matrices like walnuts. tum.de

Isomeric Purity Determination and Stereoisomer Analysis

This compound can exist as four different geometric isomers due to the two double bonds at positions 2 and 4: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). vaia.comaskfilo.comnist.gov Each of these stereoisomers can have distinct sensory properties, making the analysis of isomeric purity essential for flavor and fragrance applications. lookchem.com

The separation and quantification of these isomers are typically achieved using high-resolution gas chromatography. Capillary GC columns with specific stationary phases can resolve the different stereoisomers, allowing for their individual detection and quantification by MS or a Flame Ionization Detector (FID). The (2E,4E) isomer is often the most common and commercially available form. nist.gov Specifications for commercial products often indicate a purity of at least 92% for the (E,E)-isomer, with minor percentages of other isomers like (E,Z)-2,4-heptadienal present. thegoodscentscompany.com The characterization and control of this isomeric ratio are crucial for ensuring consistent product quality.

Table 2: Stereoisomers of this compound

Isomer NameAbbreviation
(2E,4E)-hepta-2,4-dienal(E,E)
(2E,4Z)-hepta-2,4-dienal(E,Z)
(2Z,4E)-hepta-2,4-dienal(Z,E)
(2Z,4Z)-hepta-2,4-dienal(Z,Z)

Molecular Interactions and Biological System Modulation

Enzyme-Substrate Interactions: Glutathione (B108866) S-Transferases (GSTs) as Case Studies

Glutathione S-Transferases (GSTs) are a critical family of enzymes in cellular detoxification. nih.gov They play a pivotal role in protecting cells by neutralizing a wide array of electrophilic compounds, including aldehydes formed during oxidative stress. nih.govresearchgate.net

The primary function of GSTs is to catalyze the conjugation of the tripeptide glutathione (GSH) to various electrophilic and hydrophobic molecules. nih.govfrontiersin.orgnih.gov This process renders the toxic compounds more water-soluble and less reactive, facilitating their removal from the cell. nih.govnih.gov The catalytic process involves a random sequential mechanism where the enzyme binds to both GSH and the electrophilic substrate. mdpi.com Each dimeric GST enzyme possesses two substrate-binding sites: a highly specific G-site for glutathione and an adjacent, more variable H-site that accommodates a diverse range of hydrophobic electrophilic substrates. nih.govresearchgate.net

The GST superfamily is divided into several classes, including Alpha, Mu, Pi, and Theta, each exhibiting different substrate specificities. nih.gov While GSTs can act on a broad spectrum of substrates, certain isoforms show high efficiency for specific types of molecules. mdpi.com For instance, the Alpha-class GST, specifically GSTA4-4, is particularly effective at detoxifying α,β-unsaturated aldehydes, such as 4-hydroxy-2-trans-nonenal (4-HNE), a major product of lipid peroxidation. grantome.comnih.gov Given the structural similarity of hepta-2,4-dienal to 4-HNE, it is a likely substrate for GSTs, particularly isoforms like GSTA4-4, which are specialized for conjugating reactive aldehydes. grantome.comnih.gov

Table 1: Overview of Glutathione S-Transferase (GST) Characteristics

Feature Description References
Primary Function Catalyzes the conjugation of glutathione (GSH) to electrophilic compounds. nih.gov, nih.gov, researchgate.net
Catalytic Mechanism A random sequential mechanism involving the binding of both GSH and the electrophilic substrate. mdpi.com
Active Site Structure Comprises a conserved G-site for GSH and a variable H-site for the electrophilic substrate. nih.gov, researchgate.net
Substrate Examples Xenobiotics (carcinogens, pollutants, drugs) and endogenous compounds (products of oxidative stress like 4-HNE). researchgate.net, researchgate.net

| Key Isoform for Aldehydes | GSTA4-4 shows high catalytic efficiency for α,β-unsaturated aldehydes. | nih.gov |

Role in Oxidative Stress Response Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This stress leads to cellular damage, including the peroxidation of lipids in membranes, which generates reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE). nih.govcapes.gov.br this compound is another such α,β-unsaturated aldehyde.

GSTs are a cornerstone of the cellular defense against oxidative stress. nih.gov They detoxify the harmful by-products of lipid peroxidation, thereby protecting the cell from damage. researchgate.netfrontiersin.org The Alpha-class GSTs, in particular, play a crucial role by regulating the intracellular levels of 4-HNE. nih.gov By catalyzing the conjugation of 4-HNE with glutathione, GSTs prevent this reactive aldehyde from interacting with other vital cellular components and modulate stress-mediated signaling pathways. nih.govcapes.gov.br For example, high levels of 4-HNE can induce apoptotic signaling through the c-Jun-N-terminal kinase (JNK) pathway, and GSTs help to control this process by managing 4-HNE concentrations. nih.gov The inhibition of GST can lead to an exaggeration of oxidative stress-induced apoptosis in cells like cardiomyocytes. nih.gov Therefore, the interaction of this compound with GSTs is a key component of the oxidative stress response, helping to mitigate the aldehyde's potential toxicity.

Interaction with Cellular Components and Biomembranes

The chemical structure of this compound, specifically its aldehyde group and conjugated double bonds, makes it reactive toward various cellular nucleophiles. As an electrophilic aldehyde, it can readily form covalent adducts, such as Schiff bases, with the primary amine groups found in proteins and other biological molecules. This interaction can alter the structure and function of proteins and enzymes.

Furthermore, reactive aldehydes that are products of lipid peroxidation, like 4-HNE, are formed within cellular membranes and exhibit high reactivity with thiol groups in molecules like cysteine residues in proteins and glutathione. nih.gov These interactions can disrupt membrane integrity and function. Given that this compound is a lipid-soluble molecule, it can partition into biomembranes, where it can interact with membrane proteins and lipids, potentially initiating or propagating oxidative damage.

Predictive Modeling of Biological Activities (e.g., QSAR, PASS)

Predictive modeling techniques are valuable in toxicology and drug discovery for forecasting the biological activities of chemicals and reducing the need for extensive animal testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico method that correlates the chemical structure of a compound with its biological activity. researchgate.netsemanticscholar.org

QSAR models are developed by creating a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological effects. nih.gov These descriptors can include physicochemical properties like lipophilicity, electronic properties, and steric features. mdpi.com Once a robust QSAR model is established and validated, it can be used to predict the activity of new or untested compounds, such as this compound. researchgate.net For instance, QSAR models have been successfully developed to predict the interaction of chemicals with specific protein targets that act as molecular initiating events (MIEs) in adverse outcome pathways (AOPs), such as pulmonary fibrosis. nih.gov By analyzing the structural features of this compound, QSAR models could be employed to predict its potential to interact with various biological targets and trigger specific toxicological endpoints.

Ecological Impacts and Bioactivity in Model Organisms

The release of chemical compounds into the environment can have significant ecological consequences, affecting the health and survival of various organisms. researchgate.netnih.gov Aquatic ecosystems are particularly vulnerable to contamination. nih.gov

This compound is a type of polyunsaturated aldehyde (PUA) produced by some marine diatoms as a defensive toxin. researchgate.net The effects of these PUAs on aquatic vertebrates are an area of active research. The zebrafish (Danio rerio) is a widely used model organism in toxicology due to its rapid development and transparent embryos, which allow for direct observation of developmental effects. mdpi.com

A study investigating the impact of a mixture of dissolved diatom PUAs, including this compound, on the early life stages of zebrafish revealed several detrimental effects. researchgate.net Embryos exposed to the PUA mixture from 24 hours post-fertilization (hpf) showed a significant decrease in average heart rate after two days of exposure. researchgate.net Furthermore, embryos exposed for six days experienced a reduction in size compared to control groups. researchgate.net When exposure began at 2 hours post-fertilization, the survivorship of the larvae was lower than that of the controls. researchgate.net These findings suggest that this compound, as part of a PUA mixture, can have significant adverse effects on the embryonic and larval development of fish. researchgate.net Other studies on zebrafish have shown that exposure to chemical stressors can alter the activity of enzymes related to oxidative stress, including GST. researchgate.netnih.gov

Table 2: Effects of Polyunsaturated Aldehyde (PUA) Mixture (including this compound) on Zebrafish Early Life Stages

Metric Assessed Observation Reference
Embryo Heart Rate Decreased average heart rate after 2 days of exposure. researchgate.net
Larval Size at Hatch Reduction in size after 6 days of exposure. researchgate.net

| Pre-feeding Mortality Rate | Lower survivorship in embryos exposed from 2 hpf. | researchgate.net |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of hepta-2,4-dienal at the molecular level. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the molecule's electronic structure and preferred three-dimensional shape (conformation).

The most stable conformation of this compound is the (2E,4E)-isomer, which is characterized by a planar arrangement of the carbon chain, maximizing the conjugation of the π-electron system across the two double bonds and the carbonyl group. nih.govnist.gov This extended conjugation is a key feature of its electronic structure, influencing its chemical reactivity and spectroscopic properties.

Theoretical calculations can determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's kinetic stability and reactivity. For conjugated systems like this compound, this gap is relatively small, suggesting a higher propensity to undergo chemical reactions.

Furthermore, quantum chemical calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. The calculated conformational landscape can also reveal the relative energies of different isomers, such as the (2Z,4E), (2E,4Z), and (2Z,4Z) forms, providing insight into their potential for existence and interconversion.

Table 1: Computed Properties of (2E,4E)-Hepta-2,4-dienal

PropertyValueSource
Molecular FormulaC7H10O nih.govnih.gov
Molecular Weight110.15 g/mol nih.govnih.gov
IUPAC Name(2E,4E)-hepta-2,4-dienal nih.gov
InChIKeySATICYYAWWYRAM-VNKDHWASSA-N nih.govnist.gov
Canonical SMILESCC/C=C/C=C/C=O nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with each other and with their environment. nih.gov These simulations model the movement of atoms and molecules over time, governed by a set of force fields that approximate the intermolecular forces.

MD simulations can be used to study the behavior of this compound in different phases, such as liquid or in solution. In a bulk liquid state, these simulations can reveal information about the local structure and ordering of the molecules. For instance, they can show how the polar carbonyl groups and nonpolar alkyl chains of neighboring this compound molecules arrange themselves to minimize energy.

The interactions of this compound with other molecules, such as water or ethanol, are also of significant interest, particularly in the context of food and beverage chemistry. MD simulations can elucidate the nature of these interactions, including the formation of hydrogen bonds between the carbonyl oxygen of this compound and hydroxyl groups of solvents. These simulations can also be used to calculate thermodynamic properties like the free energy of solvation.

In the context of biological systems, MD simulations can model the interaction of this compound with proteins, such as olfactory receptors, to understand the molecular basis of its aroma. nih.gov By simulating the binding of the molecule to a receptor's active site, researchers can identify key amino acid residues involved in the interaction and gain insights into the structure-odor relationship.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the pathways and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the high-energy structures that connect reactants to products. nih.govresearchgate.net The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

For this compound, a number of reactions are of interest, including oxidation, reduction, and addition reactions. For example, theoretical studies can investigate the mechanism of its oxidation, which can lead to the formation of off-flavors in food products. These studies can determine whether the oxidation proceeds via a radical mechanism or other pathways and identify the most likely products.

Another important area is the study of its reactions with biological nucleophiles, such as the side chains of amino acids in proteins. These reactions are relevant to understanding the potential toxicity and metabolic fate of this compound. Theoretical calculations can model the nucleophilic attack on the electrophilic carbon atoms of the conjugated system and predict the relative reactivity of different sites within the molecule.

The study of pericyclic reactions, such as Diels-Alder reactions where this compound could act as a diene, can also be explored theoretically. mdpi.com These calculations would provide insights into the stereoselectivity and regioselectivity of such reactions.

Table 2: Key Aspects of Theoretical Reaction Mechanism Studies

AspectDescription
Transition State Search Identification of the highest energy point along the reaction coordinate.
Activation Energy Calculation Determination of the energy barrier that must be overcome for the reaction to occur.
Reaction Pathway Analysis Mapping the minimum energy path from reactants to products.
Intermediate Identification Characterization of any stable or metastable species formed during the reaction.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. drugdesign.orgcollaborativedrug.com For this compound, SAR can be applied to understand how variations in its structure affect properties like its flavor profile, reactivity, or potential biological effects.

In the context of flavor, SAR can help to identify the key structural features responsible for its characteristic aroma. By comparing the odor of this compound with that of related aldehydes and dienals, researchers can deduce the importance of the chain length, the position and configuration of the double bonds, and the presence of the aldehyde group. This knowledge can be used to design new flavor compounds with specific sensory properties.

From a chemical reactivity perspective, SAR can be used to predict how modifications to the this compound structure would influence its stability and reaction kinetics. For instance, the introduction of substituents on the carbon chain could alter the electron density distribution and, consequently, its susceptibility to nucleophilic or electrophilic attack.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of SAR are widely applied in the chemical and food sciences. drugdesign.org The general understanding is that the conjugated diene and aldehyde moieties are the primary drivers of its reactivity and sensory properties.

Environmental Fate Modeling and Bioaccumulation Prediction

Environmental fate modeling uses computational approaches to predict the distribution, transport, and transformation of chemicals in the environment. researchgate.netunicatt.it For this compound, these models can estimate its persistence in different environmental compartments such as air, water, and soil. Key parameters in these models include the substance's volatility, water solubility, and susceptibility to degradation processes like photolysis, hydrolysis, and biodegradation.

Given its relatively high vapor pressure, this compound is expected to have a moderate tendency to partition into the atmosphere. In the atmosphere, it would be subject to degradation by reaction with hydroxyl radicals. In aqueous environments, its fate would be governed by a combination of volatilization, biodegradation, and potential adduction to organic matter.

Bioaccumulation prediction models assess the potential for a chemical to accumulate in living organisms. nih.govnih.gov A key parameter used in these predictions is the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation. For this compound, the predicted Log Kow suggests a moderate potential for bioaccumulation. nih.gov

These models are crucial for assessing the potential environmental risk of this compound, particularly if it is released into the environment in significant quantities. The predictions from these models can help in developing strategies to mitigate any potential adverse effects. researchgate.netmdpi.com

Hepta 2,4 Dienal in Interdisciplinary Research Applications

Hepta-2,4-dienal, a reactive α,β-unsaturated aldehyde, possesses a unique molecular structure that makes it a valuable tool in various fields of scientific inquiry. Its conjugated double bonds and terminal aldehyde group allow it to participate in a range of chemical reactions, making it a subject of interest from biochemistry to food science. Researchers utilize this compound to investigate fundamental biological processes, understand complex chemical degradations, synthesize important bioactive molecules, and unravel the intricacies of aroma formation.

Concluding Perspectives and Future Research Trajectories

Current Gaps and Unanswered Questions in Hepta-2,4-dienal Research

Despite its prevalence as a lipid oxidation product, significant gaps persist in the comprehensive understanding of this compound's biological and environmental impact.

Detailed Toxicological Profile: While studies on analogous compounds like 2,4-decadienal and 2,4-hexadienal indicate potential for adverse health effects, a detailed toxicological profile specific to this compound is not yet fully established. researchgate.netnih.gov The precise mechanisms of its cytotoxicity and genotoxicity, particularly in relation to chronic low-level exposure through diet, remain an important unanswered question.

Complete Metabolic Pathway: The metabolism of aldehydes generally involves aldehyde dehydrogenases. nih.gov However, the specific enzymes, intermediates, and final metabolic fate of this compound in various biological systems have not been fully elucidated. A comprehensive understanding of its metabolic pathway is crucial for assessing its bioaccumulation potential and systemic effects.

Environmental Fate and Degradation: Information on the environmental degradation of similar α,β-unsaturated aldehydes suggests a low likelihood of hydrolysis or direct photolysis. nih.gov However, the specific pathways of biotic and abiotic degradation for this compound in different environmental compartments, such as soil and water, are largely unknown. Research in this area would clarify its environmental persistence and potential for ecological impact.

Broader Biological Significance: Beyond its role as a flavor component, the broader biological significance of this compound is not well understood. nih.gov Its potential interactions with cellular macromolecules, its role in signaling pathways, and its contribution to the pathophysiology of diseases associated with oxidative stress are all areas that warrant further investigation.

A summary of key research gaps is presented in the table below.

Research Area Specific Unanswered Questions
Toxicology What are the specific mechanisms of cytotoxicity and genotoxicity? What are the effects of chronic, low-level dietary exposure?
Metabolism Which specific enzymes are involved in its metabolism? What are the primary metabolic products and their biological activity?
Environmental Science What are the primary biotic and abiotic degradation pathways in various environmental matrices? What is its potential for bioaccumulation?

| Biochemistry | What are its specific molecular targets in vivo? Does it have a role in cellular signaling or disease processes beyond its function as a flavor molecule? |

Emerging Technologies for Comprehensive Characterization

Advances in analytical chemistry are paving the way for a more detailed and sensitive characterization of reactive aldehydes like this compound in complex matrices.

Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques offers significant potential for the sensitive detection and confident identification of this compound and its metabolites. mdpi.com Techniques such as suspect and non-target screening can help to identify previously unknown degradation products and metabolic intermediates in biological and environmental samples.

Novel Derivatization and Labeling Strategies: The development of novel derivatization reagents and isotope-labeling techniques can enhance the stability and ionization efficiency of aldehydes for mass spectrometric analysis. These approaches can improve the accuracy and precision of quantification, which is particularly important for assessing exposure levels in food and biological samples.

Spectroscopic and Sensor Technologies: While less established for this specific compound, the development of novel spectroscopic methods and chemical sensors for the real-time monitoring of volatile organic compounds presents a future opportunity for the rapid detection of this compound in applications such as food quality control and environmental monitoring.

The table below summarizes emerging technologies applicable to this compound research.

Technology Application in this compound Research
High-Resolution Mass Spectrometry (HRMS) Sensitive detection and identification of the parent compound, its isomers, and metabolites in complex matrices.
Isotope-Coded Derivatization Accurate quantification in biological and food samples by minimizing matrix effects.
Advanced Chromatographic Methods Improved separation of this compound from other lipid oxidation products and isomers.

| Chemical Sensors | Potential for rapid, real-time monitoring of its presence as a volatile compound in food and environmental samples. |

Potential for Novel Academic Discoveries and Synthetic Innovations

This compound's reactive nature makes it a valuable starting material and a target for innovative synthetic methodologies.

As a Synthetic Building Block: The conjugated diene and aldehyde functionalities of this compound make it a versatile synthon in organic synthesis. Its utility has been demonstrated in the synthesis of complex natural product cores, such as the spirocycle of Azaspirene. escholarship.org Further exploration of its reactivity could lead to the development of novel synthetic routes to a variety of complex molecules.

Development of Novel Synthetic Methods: The synthesis of α,β-unsaturated aldehydes is an active area of research. nih.govmdpi.com Emerging techniques, such as visible-light-catalyzed reactions for the construction of polysubstituted aldehydes, could offer more efficient and sustainable routes to this compound and its derivatives. researchgate.net

Functionalization and Analogue Synthesis: The dienal backbone of this compound is amenable to a range of chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which have been applied to similar dienals, could be used to synthesize a library of novel this compound derivatives. These new compounds could be screened for unique biological activities or material properties, opening up new avenues for academic and industrial research.

The potential for synthetic innovation is highlighted in the following table.

Area of Innovation Potential Outcome
Natural Product Synthesis Use as a key intermediate in the total synthesis of complex bioactive molecules.
Methodology Development Application of new catalytic methods for a more efficient and greener synthesis of this compound.

| Analogue Synthesis | Creation of novel compounds with potentially enhanced or new biological or material properties through functionalization of the dienal scaffold. |

Q & A

Q. Q1. What are the standard methods for synthesizing Hepta-2,4-dienal, and how do reaction conditions influence isomer purity?

this compound is synthesized via routes such as oxidation of 2-hexenal or condensation of crotonaldehyde derivatives. For example, using 2-hexenal as a precursor requires controlled temperature (60–80°C) and catalysts like MnO₂ to minimize side reactions . Isomer ratios (e.g., E,E vs. Z,Z) depend on solvent polarity and reaction time. Analytical methods like GC-MS with chiral columns or NMR (δ 9.4–9.6 ppm for aldehyde protons) are critical for verifying stereochemistry .

Q. Q2. How can researchers validate the purity and structural identity of this compound in experimental settings?

Key techniques include:

  • GC-MS : To confirm molecular weight (110.15 g/mol) and detect impurities via retention time matching .
  • FTIR : Peaks at ~2820 cm⁻¹ (C-H stretch of aldehyde) and 1680 cm⁻¹ (conjugated C=O) validate functional groups .
  • ¹H/¹³C NMR : Assign signals to conjugated diene protons (δ 5.5–6.2 ppm) and aldehyde carbons (δ ~190 ppm) .
    Document all spectral data in supplementary materials for reproducibility, adhering to journal guidelines like those from the Beilstein Journal of Organic Chemistry .

Q. Table 1: Key Physical Properties of this compound

PropertyValueSource
Boiling Point177.4°C (760 mmHg)
Density (20°C)0.856 g/cm³
LogP (Octanol-Water)1.04 (predicted)
Vapor Pressure (25°C)1.04 mmHg

Advanced Research Questions

Q. Q3. How can contradictory literature data on this compound’s stability be resolved methodologically?

Discrepancies in decomposition rates (e.g., under light vs. dark storage) require controlled stability studies:

  • Accelerated Degradation Tests : Expose samples to UV light (λ = 254 nm) and monitor aldehyde loss via HPLC .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life at varying temperatures .
    Report conflicting data with clear experimental parameters (e.g., solvent, oxygen exposure) to enable cross-study comparisons .

Q. Q4. What advanced spectroscopic techniques resolve ambiguities in this compound’s isomer distribution?

  • NOESY NMR : Detects spatial proximity of protons in E,E vs. Z,Z isomers.
  • Circular Dichroism (CD) : Differentiates enantiomers in chiral derivatives .
  • DFT Calculations : Predict theoretical NMR/IR spectra for comparison with empirical data .
    Publish raw spectral datasets in repositories like Figshare to support computational reproducibility .

Q. Table 2: Synthesis Routes and Isomer Ratios

MethodCatalystYield (%)E,E:%Z,Z:%Reference
2-Hexenal OxidationMnO₂68928
Crotonaldehyde CondensationAcidic Resin557822

Q. Q5. How should researchers address gaps in toxicological data for this compound in biomedical studies?

  • In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity (e.g., LD₅₀) .
  • In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HepG2 cells) with dose ranges (0.1–10 mM) .
    Ethical review boards require justification of concentrations based on prior literature and FEMA/FDA guidelines (FEMA #3164) .

Methodological Best Practices

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and synthesis data .
  • Conflict Resolution : Use systematic reviews (e.g., PRISMA guidelines) to reconcile literature contradictions .
  • Ethical Compliance : Document IRB approvals for human cell line studies and cite safety protocols (e.g., PPE requirements per SDS ).

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Reactant of Route 2
Hepta-2,4-dienal

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